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An In-depth Technical Guide to the Historical Development of Furcellaran as a Food Additive

Introduction
Furcellaran is a phycocolloid, a natural hydrocolloid extracted from the red seaweed

Furcellaria lumbricalis. It belongs to the family of sulfated polysaccharides and is structurally

similar to carrageenan, often described as a hybrid of kappa/beta carrageenan.[1] For

decades, it has been utilized in the food industry as a gelling agent, thickener, and stabilizer.[2]

Its unique gelling properties, which are intermediate between those of agar and carrageenan,

make it a versatile additive in a wide range of food products.[3] This technical guide provides a

comprehensive overview of the historical development, chemical properties, production

methods, and regulatory status of furcellaran for researchers, scientists, and professionals in

the food and drug development sectors.

Historical Development and Commercialization
The industrial production of furcellaran, colloquially known as Danish agar, was a direct

consequence of geopolitical events. The Allied nations' access to Japanese agar was severed

during World War II, necessitating the search for substitutes.[3][4] This led to the establishment

of the first commercial furcellaran factory in Denmark in the 1940s.[5] Following this,

production began on the Estonian island of Saaremaa in 1966, initially to supply the "Kalev"

confectionery factory.[5] Today, over 90% of furcellaran production is dedicated to the food

industry, with the remainder used in pharmaceutical and cosmetic applications.[3][4]
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The primary commercial source of furcellaran is the red alga Furcellaria lumbricalis (formerly

F. fastigata). This seaweed is predominantly harvested from the North Atlantic, with significant

resources historically located in the Kattegat strait between Denmark and Sweden, and more

recently, in the waters of Estonia and Canada.[2][4]

Chemical Structure and Physicochemical Properties
Furcellaran is a high-molecular-weight polysaccharide composed of repeating disaccharide

units.[6] Its structure is primarily a potassium salt of a sulfuric acid ester.[6]

Composition: It consists mainly of D-galactose (46-53%), 3,6-anhydro-D-galactose (30-33%),

and sulfated portions of these sugars (16-20%).[3]

Sulfate Content: The sulfate content is typically between 12% and 16%.[2] A key structural

distinction from kappa-carrageenan is its lower degree of sulfation; furcellaran has

approximately one sulfate ester group for every three to four sugar residues, whereas kappa-

carrageenan has one for every two.[1][2]

Molecular Weight: The molecular weight of food-grade furcellaran is reported to be in the

range of 20,000 to 80,000 Da, with other sources citing averages between 290 and 500 kDa.

[2][3][7]

Data Presentation
The chemical and physical properties of furcellaran are summarized in the tables below.

Table 1: Chemical Composition of Furcellaran

Component Percentage (%) Reference

D-galactose 46 - 53% [3]

3,6-anhydro-D-galactose 30 - 33% [3]

Sulfate 12 - 16% [2]

Table 2: Physicochemical Properties of Furcellaran
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Property Value / Description Reference

Molecular Weight
20 - 80 kDa (food grade); 290 -

500 kDa (average)
[2][3],[7]

Solubility

Dispersible in cold water;

soluble in water >75°C and in

boiling milk.

[4][6]

Gelling Temperature ~ 40 - 45°C [2]

Melting Temperature

A 1% gel melts between 35-

45°C (low hysteresis). Higher

concentrations melt at higher

temperatures.

[2]

Viscosity

Solutions are highly viscous. A

1.5% dispersion shows

increasing viscosity up to

43°C, then decreases with

further heating.

[2][4]

Gel Characteristics

Forms firm, smooth, and

elastic gels. Gel strength is

enhanced by potassium ions.

[2][4]

Experimental Protocols
Historical Method for Furcellaran Extraction (Whistler,
1973)
This protocol describes a traditional industrial process for extracting furcellaran.[4]

Alkali Pre-treatment: Wash the raw Furcellaria seaweed and place it in concrete tanks.

Submerge the seaweed in an alkaline solution for a period of 2-3 weeks at room

temperature. This step is crucial for converting precursor units into 3,6-anhydro-D-galactose,

which significantly enhances the gelling properties of the final product.[4][8]
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Hot Water Extraction: After pre-treatment, transfer the alkali-modified seaweed to a vessel

and boil it in water to extract the furcellaran.

Purification: Separate the liquid extract from the seaweed residue via filtration and

centrifugation.

Concentration: Concentrate the clarified extract using vacuum vaporization.

Precipitation: Precipitate the concentrated furcellaran as gelled threads by introducing a

potassium chloride (KCl) solution. The potassium ions induce gelation.

Freeze-Thaw Syneresis: Drain the threads and freeze them in a brine freezer for 20-30

hours.

Dewatering: Thaw the frozen threads in a KCl solution. The freeze-thaw process facilitates

the removal of water (syneresis). Press or centrifuge the thawed material to yield a fibrous

substance containing approximately 15% dry mass.

Finishing: Dry the fibrous material, then grind and sift it to produce the final furcellaran
powder. The final product is a potassium salt containing 8-15% KCl.[2]

Protocol for Gel Strength Measurement
Gel strength is a critical quality parameter for furcellaran. It is typically measured using a

texture analyzer equipped with a standard plunger.

Sample Preparation: Prepare a 1.5% (w/w) furcellaran solution by dissolving the dry powder

in hot deionized water. If investigating the effect of ions, add a specific concentration of salt

(e.g., 0.2% KCl).[9]

Heating and Dissolution: Heat the solution to 80-90°C in a water bath or on a hotplate with

stirring until the furcellaran is completely dissolved.[9]

Gelling: Pour the hot solution into standardized cylindrical molds (e.g., 36 mm diameter, filled

to 17 mm height).[10] Allow the gels to set by cooling and then storing them in an air

thermostat at a controlled temperature (e.g., 20°C) for a specified time (e.g., 4 hours) to

ensure complete gel maturation.[10]
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Measurement:

Place the gel sample on the texture analyzer platform.

Use a standard probe, such as a 1 cm² hemi-spherically tipped plunger.[10]

Set the instrument to perform a compression test at a defined speed.

The gel strength is recorded as the peak force (in grams) required to rupture or compress

the gel to a specific distance. The result is expressed in g/cm².[9][10]
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Caption: Historical Industrial Extraction Workflow for Furcellaran.
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Caption: Furcellaran's Thermoreversible Gelling Mechanism.

Regulatory Status
The regulatory classification of furcellaran is closely tied to that of carrageenan due to their

structural similarities.

European Union: In the EU, furcellaran is identified by the E-number E 408.[4] However, it is

sometimes classified together with carrageenan (E 407).[1] All food additives permitted for

use in the EU before January 2009, including furcellaran, have been undergoing a

systematic safety re-evaluation by the European Food Safety Authority (EFSA).[11][12]

United States: The U.S. Food and Drug Administration (FDA) lists furcellaran as a food

additive permitted for direct addition to food for human consumption. It is categorized as a

processing aid and its use is specified in the Code of Federal Regulations under 21 CFR

172.655 (Furcelleran) and 21 CFR 172.660 (Furcelleran, salt of).[1]

Conclusion
The development of furcellaran as a food additive is a notable example of innovation driven by

necessity. From its origins as a wartime substitute for agar, it has become a valuable

hydrocolloid in the food industry, prized for its reliable gelling, thickening, and stabilizing

functionalities. Its unique properties, stemming from its distinct chemical structure, have

secured its place in the formulation of a variety of food products. A thorough understanding of
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its historical context, chemical properties, and the protocols for its extraction and analysis is

essential for food scientists and researchers seeking to optimize its use or explore new

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

2. 339. Carrageenan and Furcellaran (WHO Food Additives Series 5) [inchem.org]

3. Color Additives History | FDA [fda.gov]

4. seatechbioproducts.com [seatechbioproducts.com]

5. textureanalyzers.com [textureanalyzers.com]

6. youtube.com [youtube.com]

7. researchgate.net [researchgate.net]

8. pubs.acs.org [pubs.acs.org]

9. blog.rheosense.com [blog.rheosense.com]

10. stablemicrosystems.com [stablemicrosystems.com]

11. Food additives | EFSA [efsa.europa.eu]

12. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]

To cite this document: BenchChem. [historical development of furcellaran as a food additive].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364894#historical-development-of-furcellaran-as-a-
food-additive]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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